
2-(1-Phenylethyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Phenylethyl)pyrrolidine is a useful research compound. Its molecular formula is C12H17N and its molecular weight is 175.275. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Stability and Reactivity in Ionic Liquids
Research by Velázquez et al. (2010) explored the stability and reactivity of pyrrolidine derivatives, including 2-(1-Phenylethyl)pyrrolidine, in ionic liquids. They found that these compounds show increased stability in certain ionic environments compared to traditional solvents like dimethylformamide (DMF). This insight is crucial for industrial applications such as dye and agrochemical manufacturing, as it offers a way to enhance the stability of these compounds during processing (Velázquez et al., 2010).
Synthesis and Biological Applications
Żmigrodzka et al. (2022) investigated the synthesis of pyrrolidine compounds, noting their importance in medicinal chemistry. Pyrrolidines, including this compound, have shown various biological effects and have been used in medical applications. This study highlights the potential of these compounds in creating effective medical treatments (Żmigrodzka et al., 2022).
Inhibition of Alpha-Mannosidase Activity in Tumor Cells
Fiaux et al. (2005) researched the use of functionalized pyrrolidines, like this compound, in inhibiting alpha-mannosidase activity in human tumor cells. They discovered that these compounds showed potential in inhibiting the growth of tumor cells, indicating their significance in cancer research (Fiaux et al., 2005).
Deracemization and Chiral Applications
Prat et al. (2001) studied the deracemization of this compound, highlighting its applications in creating chiral compounds. This research is important for pharmaceuticals, where the chirality of molecules can significantly impact their effectiveness and safety (Prat et al., 2001).
Organocatalytic Applications
Singh et al. (2013) demonstrated the use of this compound derivatives in organocatalysis. They showed that these compounds could catalyze reactions with high efficiency and selectivity, making them valuable in synthetic chemistry (Singh et al., 2013).
Safety and Hazards
将来の方向性
While specific future directions for 2-(1-Phenylethyl)pyrrolidine were not found, pyrrolidine and its derivatives have been widely used in drug discovery due to their versatile scaffold . This suggests potential for further exploration and development of this compound and related compounds in pharmacotherapy.
作用機序
Target of Action
2-(1-Phenylethyl)pyrrolidine, also known as PEP, is a chemical compound that is an analogue of 2-phenylethylamine It is known to be the base chemical structure for a series of stimulant drugs , suggesting that it may interact with similar targets, such as neurotransmitter receptors or transporters.
Mode of Action
For instance, it might bind to and activate certain receptors, or inhibit the reuptake of specific neurotransmitters, thereby increasing their concentration in the synaptic cleft .
Biochemical Pathways
Based on its structural analogues, it could potentially influence pathways related to neurotransmission, particularly those involving catecholamines .
Pharmacokinetics
Its structural analogues are known to have good bioavailability and can cross the blood-brain barrier
Result of Action
Given its structural similarity to known stimulants, it may increase the levels of certain neurotransmitters in the brain, leading to heightened alertness, increased energy, and other stimulant-like effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially affect its stability and activity .
生化学分析
Biochemical Properties
2-(1-Phenylethyl)pyrrolidine interacts with various enzymes, proteins, and other biomolecules. It is characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with transporters or binding proteins . This can also affect its localization or accumulation within cells.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
特性
IUPAC Name |
2-(1-phenylethyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10(12-8-5-9-13-12)11-6-3-2-4-7-11/h2-4,6-7,10,12-13H,5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEFMKSWZUCNDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334492-35-1 |
Source


|
| Record name | 2-(1-phenyl-ethyl)-pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
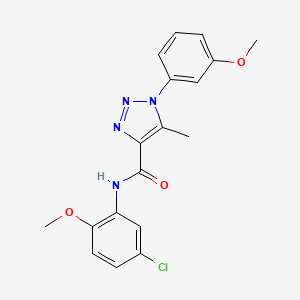
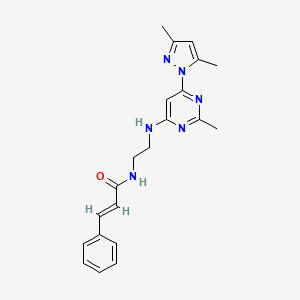
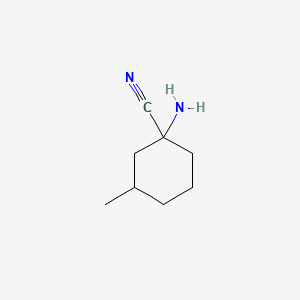
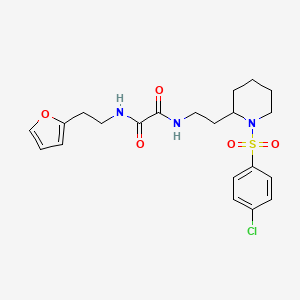
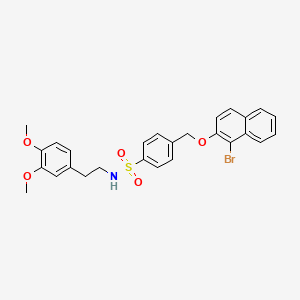
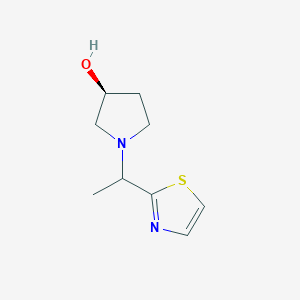
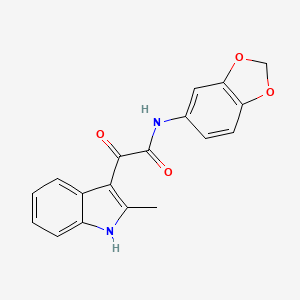
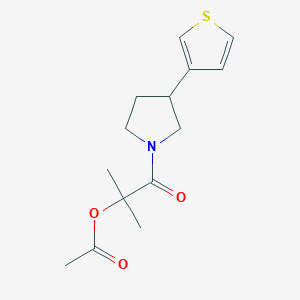
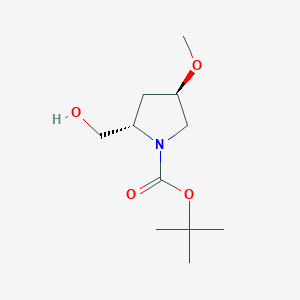
![2-[3-[13-[3-(1,3-Dioxoisoindol-2-yl)propanoyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]-3-oxopropyl]isoindole-1,3-dione](/img/structure/B2484068.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2484069.png)
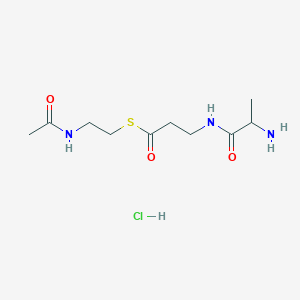
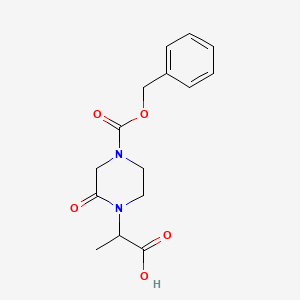
![3-phenyl-9-(1-phenylethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2484072.png)
